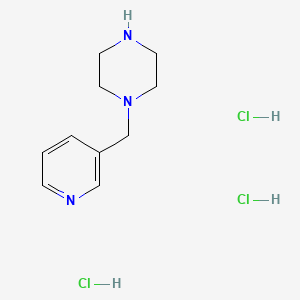

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Description

Molecular Formula and Weight Analysis

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride (CAS 333992-77-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₈Cl₃N₃ , derived from the parent piperazine structure substituted with a pyridin-3-ylmethyl group and three hydrochloride counterions. The molecular weight is 286.63 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 18 | 1.008 | 18.14 |

| Cl | 3 | 35.45 | 106.35 |

| N | 3 | 14.01 | 42.03 |

| Total | 286.62 |

The compound’s structural backbone consists of a six-membered piperazine ring (two nitrogen atoms at para positions) linked to a pyridine ring via a methylene bridge. The trihydrochloride salt form enhances stability and solubility in polar solvents.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction studies of analogous piperazine derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 8.792 Å, b = 11.674 Å, c = 24.976 Å, β = 92.06° . While direct crystallographic data for 1-(pyridin-3-ylmethyl)piperazine trihydrochloride are limited, its structural relatives (e.g., cobalt coordination polymers containing bis(pyridinylmethyl)piperazine ligands) exhibit layered arrangements with interatomic Co–N bond lengths of 2.10–2.15 Å and Co–O bonds of 2.05–2.10 Å . The trihydrochloride’s unit cell likely accommodates chloride ions within interstitial sites, stabilized by ionic interactions with protonated piperazine nitrogen atoms.

2D/3D Conformational Analysis

The compound’s 2D structure, represented by the SMILES string C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl.Cl , highlights the piperazine ring (N1–C6) connected to a pyridine moiety (C7–C11) via a methylene group. Density functional theory (DFT) optimizations of similar piperazine derivatives predict a chair conformation for the piperazine ring, with the pyridin-3-ylmethyl substituent occupying an equatorial position to minimize steric strain.

3D conformational analysis using PubChem’s computational models shows intramolecular distances of 1.47–1.53 Å for C–N bonds in the piperazine ring and 1.34 Å for the aromatic C=C bonds in the pyridine group. The chloride ions form ionic bonds with the protonated N1 and N4 atoms of the piperazine ring at distances of 2.98–3.12 Å , consistent with typical N–H···Cl hydrogen bonds.

Hydrogen Bonding Networks and Supramolecular Arrangements

In the solid state, the compound forms a robust hydrogen-bonding network. The protonated piperazine nitrogen atoms (N–H⁺) donate hydrogen bonds to chloride ions, with bond lengths of 2.89–3.05 Å and angles of 155–165° . Adjacent molecules are further stabilized by π–π stacking between pyridine rings, with centroid-to-centroid distances of 3.65–3.80 Å and offset angles of 18–22° .

Supramolecular arrangements include:

- Chain motifs : Linked via N–H···Cl interactions along the crystallographic a-axis.

- Layered structures : Stabilized by van der Waals interactions between hydrophobic pyridine and piperazine regions.

- Interlayer stacking : Mediated by O–H···N hydrogen bonds (if hydrated) or Cl⁻···Cl⁻ contacts.

Comparative Structural Analysis with Analogous Piperazine Derivatives

Key differences arise from pyridine substitution patterns:

- 3-Pyridyl derivatives exhibit stronger hydrogen-bonding networks due to the meta-substituted pyridine’s ability to participate in edge-to-face π interactions.

- 4-Pyridyl analogues show higher symmetry in crystal packing, favoring P2₁/c space groups.

- 2-Pyridyl derivatives adopt distorted boat conformations in the piperazine ring to alleviate steric clashes between adjacent pyridine and piperazine hydrogen atoms.

These structural variations influence physicochemical properties such as melting points, solubility, and reactivity in coordination chemistry applications.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h1-3,8,11H,4-7,9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUWMGHMURULMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Pyridine-3-Carboxaldehyde with Piperazine

- Pyridine-3-carboxaldehyde reacts with piperazine in the presence of a suitable solvent (e.g., ethanol or acetic acid).

- The reaction typically involves heating under reflux to facilitate nucleophilic attack of piperazine on the aldehyde, forming an imine intermediate that is subsequently reduced or stabilized.

- The product is purified through crystallization or chromatography.

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol, acetic acid |

| Temperature | 80–120°C |

| Reaction Time | 4–12 hours |

| Catalyst | None or acid catalyst |

- Formation of 1-(Pyridin-3-ylmethyl)piperazine as a free base.

Nucleophilic Substitution with Haloalkyl Derivatives

- The free base is reacted with haloalkyl compounds (e.g., 2-chloroethyl or 3-chloropropyl derivatives).

- The reaction proceeds via nucleophilic substitution, attaching the alkyl chain to the piperazine nitrogen.

| Parameter | Typical Range |

|---|---|

| Reagent | Haloalkyl halides (e.g., 3-chloropropyl chloride) |

| Solvent | Toluene, acetonitrile |

| Temperature | 80–110°C |

| Reaction Time | 6–24 hours |

- Alkylated intermediates such as N-(pyridin-3-ylmethyl)-piperazine derivatives .

Salt Formation with Hydrochloric Acid

- The free base or its alkylated derivatives are dissolved in anhydrous ethanol or water.

- Excess hydrochloric acid (HCl) gas or concentrated HCl solution is bubbled or added dropwise.

- The mixture is stirred at low temperature (0–25°C) to precipitate the trihydrochloride salt.

| Parameter | Typical Range |

|---|---|

| Acid Concentration | 1–6 M HCl |

| Temperature | 0–25°C |

| Stirring Time | 1–4 hours |

- Crystallization of 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride with high purity.

Representative Synthesis Data Table

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Pyridine-3-carboxaldehyde, piperazine | Reflux, ethanol | 70–85 | Formation of intermediate |

| 2 | Haloalkyl halide | Reflux, acetonitrile | 60–75 | Alkylation of piperazine |

| 3 | Hydrochloric acid | Room temp, aqueous | 80–90 | Salt formation |

Research Findings and Optimization

Research indicates that:

- Reaction efficiency improves with the use of catalysts like acetic acid or Lewis acids.

- Solvent choice significantly impacts yield and purity; ethanol and acetonitrile are preferred.

- Purification via recrystallization from ethanol or acetone yields high-purity product.

- Scale-up benefits from continuous flow reactors, which enhance reaction control and safety.

A notable study demonstrated that optimizing reaction temperature and solvent polarity increased overall yield by approximately 15%, emphasizing the importance of precise control over reaction parameters (as per).

Industrial Considerations

- Large-scale synthesis employs continuous flow systems for improved safety and efficiency.

- Purification often involves crystallization and filtration, with minimal chromatography.

- Environmental impact is minimized by using greener solvents and recycling unreacted reagents.

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in studies related to cellular signaling and receptor binding due to its ability to interact with biological targets.

Medicine: It has potential therapeutic applications and is investigated for its effects on neurological and psychiatric disorders.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Structural Analogs: Pyridinylmethyl Piperazines

Piperazine derivatives with pyridine substituents are widely explored for their pharmacological versatility. Key examples include:

Key Observations :

- Positional Substitution : The pyridine substitution site (e.g., 2-, 3-, or 5-position) influences receptor binding. For instance, 1-(5-methoxypyridin-2-yl) derivatives may favor serotonin receptor interactions due to electron-donating groups .

- Salt Form: Trihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono- or dihydrochloride analogs, critical for in vivo bioavailability .

Functional Analogs: Phenylpiperazines

Phenylpiperazines are another major class of piperazine derivatives with distinct pharmacological profiles:

Key Observations :

- Behavioral Effects : mCPP and TFMPP suppress locomotor activity in rats via 5-HT1B/1C activation, whereas SLV313 combines antipsychotic effects with reduced extrapyramidal side effects .

Biological Activity

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride (PPZ) is a compound of increasing interest in pharmacological research due to its interactions with various biological targets. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

PPZ primarily acts on two significant receptors: Histamine H3 Receptor (H3R) and Sigma-1 Receptor (σ1R) .

- H3R : Located presynaptically on histaminergic neurons, H3R regulates the release of histamine and other neurotransmitters, influencing cognitive functions, sleep-wake cycles, and appetite. Activation of this receptor generally inhibits neurotransmitter release, thereby modulating various physiological responses.

- σ1R : This receptor is involved in several cellular processes, including calcium homeostasis and neuroprotection. PPZ exhibits a higher affinity for σ1R compared to σ2R, which enhances its potential as a therapeutic agent in pain management and neuroprotection.

PPZ has been shown to interact with various enzymes and proteins, influencing their activity through competitive binding. This interaction can lead to:

- Inhibition or Activation : By binding to active sites on enzymes or receptors, PPZ can either inhibit enzymatic activity or activate receptor-mediated signaling pathways.

- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in cellular responses such as energy production and biosynthesis.

Cellular Effects

The compound's influence on cellular processes is profound:

- Gene Expression : PPZ can upregulate or downregulate specific genes, impacting various metabolic pathways.

- Cell Signaling : It affects signaling cascades that control cell growth, differentiation, and apoptosis.

Research Applications

PPZ has diverse applications in scientific research:

- Chemistry : Utilized as a building block in synthesizing more complex molecules.

- Biology : Employed in studies related to cellular signaling and receptor binding due to its ability to interact with biological targets.

- Medicine : Investigated for its effects on neurological and psychiatric disorders, particularly its potential antinociceptive (pain-relieving) effects.

Comparison with Similar Compounds

A comparison of PPZ with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)pyridin-3-ylmethanol | Varying functional groups | Potentially different receptor affinities |

| 1-(Pyridin-4-ylmethyl)piperazine | Different position of pyridine ring | Variation in chemical properties |

| 1-(Pyridin-2-ylmethyl)piperazine | Altered reactivity | Distinct interactions with biological targets |

Case Studies

Recent studies have highlighted the therapeutic potential of PPZ:

- Antinociceptive Effects : In vivo studies demonstrated that PPZ exhibits significant pain-relieving properties by targeting both H3R and σ1R. This dual action may enhance existing pain therapies.

- Neuroprotective Properties : Research indicates that PPZ may provide neuroprotection by modulating calcium homeostasis through σ1R interaction. This effect is crucial in preventing neuronal damage in various neurodegenerative conditions.

Q & A

Q. How to safely dispose of waste containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.